

Application Notes and Protocols: Poly(sebacate-co-anhydride) Synthesis for Drug Delivery

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Compound of Interest		
Compound Name:	Sebacate	
Cat. No.:	B1225510	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyanhydrides are a class of biodegradable polymers that have garnered significant interest in the field of drug delivery due to their biocompatibility and characteristic surface-eroding degradation mechanism, which allows for controlled, zero-order drug release kinetics.[1] Among these, poly(sebacic anhydride) (PSA) and its copolymers are particularly noteworthy. Their synthesis from readily available and biocompatible monomers like sebacic acid makes them attractive candidates for a variety of drug delivery systems, including microparticles, nanoparticles, and implantable devices.[2] One of the most prominent examples of a polyanhydride-based drug delivery system is the FDA-approved Gliadel® wafer, which is used for the localized delivery of chemotherapeutic agents in the treatment of brain cancer.[1]

These application notes provide a comprehensive overview of the synthesis of poly(**sebacate**-co-anhydride) and its application in drug delivery, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

Data Presentation

Table 1: Properties of Poly(sebacic anhydride)



Property	Value	References
Melting Temperature (Tm)	82°C	[3]
Heat of Fusion (ΔHm)	-94.6 J/g	[3]
Relative Crystallinity	~80%	[3]
Solubility	Soluble in chlorinated and partially in aromatic solvents; Insoluble in water, ethanol, acetone, diethyl ether, hexane, THF, and DMSO.	[3]

Table 2: Drug Loading and Encapsulation Efficiency in

PSA Microparticles

Drug	Drug Loading (%)	Encapsulation Efficiency (%)	Microparticle Size	References
Amitriptyline	Not specified	50%	Several hundred nm to tens of µm	[2]
Curcumin	4 - 11%	42 - 55%	1 - 5 μm	[3]

Table 3: In Vitro Drug Release from PSA Formulations

Drug	Formulation	Release Profile	Duration	References
Amitriptyline	Microparticles	Linear release of ~60%	2 weeks	[2]
Indomethacin	Composite	Enhanced dissolution rate with reduced initial burst	Not specified	[4]
Gentamycin	Copolymer with ricinoleic acid	Sustained release	>30 days (for oligoesters)	[5]



Experimental Protocols

Protocol 1: Synthesis of Poly(sebacic anhydride) via Melt Polycondensation

This protocol describes the synthesis of PSA using a two-step melt polycondensation method. [3]

Materials:

- Sebacic acid
- · Acetic anhydride
- · Nitrogen gas
- Vacuum source (e.g., vacuum pump)
- Heating mantle with stirrer
- Round bottom flask
- Condenser

Procedure:

- Prepolymer Synthesis:
 - 1. Place 10 g of sebacic acid in a round bottom flask.
 - 2. Add acetic anhydride in a 1:10 (w/v) ratio to the sebacic acid.
 - 3. Reflux the mixture under a nitrogen flow for 40 minutes. This step forms the diacyl derivative of sebacic acid (prepolymer).
- Removal of Excess Reagents:
 - 1. After reflux, remove the excess acetic anhydride and the acetic acid formed during the reaction under vacuum.



- Polymerization:
 - 1. Heat the remaining prepolymer to 150°C for 2 hours with constant stirring under vacuum (0.1 mm Hg) and a nitrogen atmosphere.
- Purification and Storage:
 - 1. The resulting solid PSA can be dissolved in a minimal amount of methylene chloride.
 - 2. Recrystallize the polymer by adding a large excess of ethyl ether and petroleum ether.
 - 3. Centrifuge the suspension to collect the polymer.
 - 4. Dry the polymer at room temperature under vacuum.
 - 5. Store the final product at -20°C.[2]

Protocol 2: Fabrication of Drug-Loaded PSA Microparticles via Double Emulsion (w/o/w) Method

This protocol is suitable for encapsulating hydrophilic drugs.[2]

Materials:

- Poly(sebacic anhydride) (PSA)
- Drug to be encapsulated
- Methylene chloride (oil phase)
- Poly(vinyl alcohol) (PVA) (emulsifier)
- Deionized water
- Sonicator
- Homogenizer
- Magnetic stirrer



- Centrifuge
- Lyophilizer

Procedure:

- Preparation of Solutions:
 - 1. Prepare an aqueous solution of the drug to be encapsulated (internal water phase).
 - 2. Dissolve PSA in methylene chloride to form the oil phase.
 - 3. Prepare an aqueous solution of 1% (w/v) PVA (external water phase).
- Formation of Primary Emulsion (w/o):
 - 1. Add the internal water phase (drug solution) to the oil phase (PSA solution).
 - 2. Emulsify using a sonicator to form a water-in-oil (w/o) emulsion.
- Formation of Double Emulsion (w/o/w):
 - 1. Add the primary w/o emulsion drop-wise to the external water phase (1% PVA solution) under continuous sonication and homogenization for 120 seconds.
 - 2. Dilute the resulting double emulsion with a 0.5% PVA solution and stir vigorously for 4 hours to allow the methylene chloride to evaporate.
- Microparticle Collection and Washing:
 - 1. Centrifuge the microparticle suspension to collect the product.
 - Wash the collected microparticles with deionized water three times to remove residual PVA and unencapsulated drug.
- Drying and Storage:
 - 1. Lyophilize the washed microparticles.



2. Store the dried, drug-loaded microparticles at -20°C.[2]

Protocol 3: Characterization of PSA and Drug-Loaded Microparticles

- 1. Structural Characterization (NMR and FTIR):
- Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy
 can be used to confirm the chemical identity and structure of the synthesized PSA polymer.
 [2][6]
- 2. Molecular Weight Determination (GPC):
- Gel Permeation Chromatography (GPC) is employed to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) of the polymer.[6]
- 3. Thermal Properties (DSC):
- Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tm), glass transition temperature (Tg), and crystallinity of the polymer.[6]
- 4. Morphology and Size Distribution:
- Optical microscopy or Scanning Electron Microscopy (SEM) can be used to evaluate the morphology and size distribution of the fabricated microparticles.[3]
- 5. Drug Loading and Encapsulation Efficiency:
- The amount of encapsulated drug can be determined by dissolving a known amount of drugloaded microparticles in a suitable solvent and analyzing the drug content using techniques like UV-Vis spectrophotometry or fluorometry.[3]
 - Drug Loading (%) = (Mass of drug in microparticles / Mass of microparticles) x 100
 - Encapsulation Efficiency (%) = (Actual drug loading / Theoretical drug loading) x 100



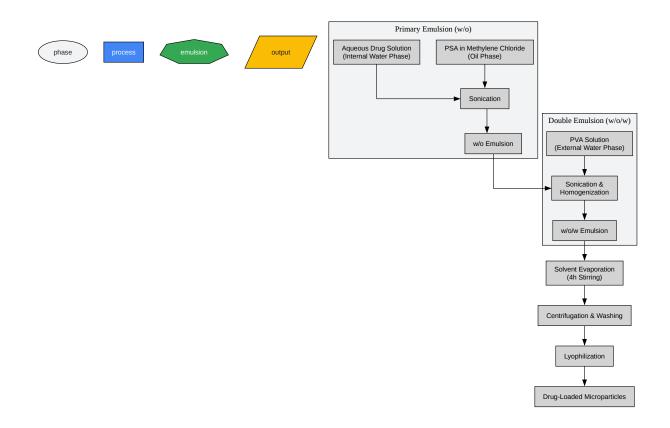
Visualizations



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Caption: Workflow for Poly(sebacic anhydride) Synthesis.

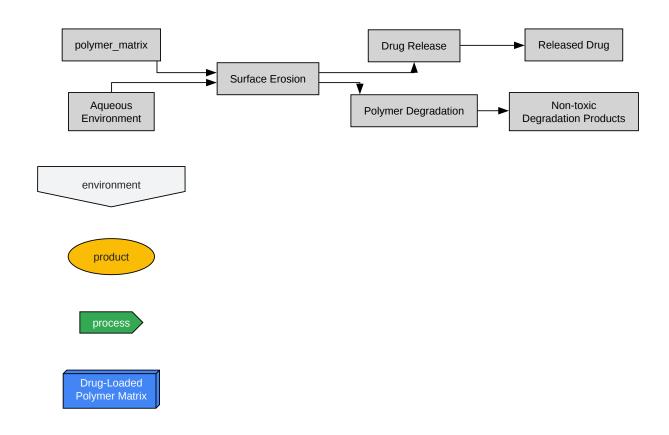




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Caption: Double Emulsion Workflow for Microparticle Fabrication.





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Caption: Surface Erosion-Based Drug Release Mechanism.

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